![molecular formula C12H10ClFN6O3 B5513893 N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE](/img/structure/B5513893.png)
N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE
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Overview
Description
N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE is a useful research compound. Its molecular formula is C12H10ClFN6O3 and its molecular weight is 340.70 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide is 340.0486941 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]acetohydrazide is a novel hydrazide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing information from various studies and sources.
Synthesis
The synthesis of this compound typically involves the condensation reaction between an appropriate aldehyde and hydrazine derivatives. The specific synthetic routes may vary, but the general approach includes:
-
Starting Materials :
- 2-chloro-6-fluorobenzaldehyde
- 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine
- Acetic hydrazide
-
Reaction Conditions :
- The reaction is generally conducted in a solvent such as ethanol or methanol under reflux conditions.
-
Characterization :
- The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of acetohydrazide derivatives. For instance:
- Antibacterial Activity : Compounds similar to N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]acetohydrazide have shown significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 1 to 50 µg/mL depending on the specific structure and substituents present .
- Antifungal Activity : Similar derivatives have also exhibited antifungal properties against Candida albicans, with MIC values reported around 50 µg/mL .
Anticholinesterase Activity
Recent research has highlighted the potential of certain acetohydrazide derivatives as cholinesterase inhibitors. For example:
- Inhibition Studies : A study focused on isoindolin-1,3-dione-based acetohydrazides reported IC50 values ranging from 0.11 to 0.86 µM against acetylcholinesterase (AChE), suggesting that similar structural motifs in N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]acetohydrazide could confer similar inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of hydrazide derivatives. Key factors influencing activity include:
- Substituent Effects : The nature and position of substituents on the aromatic ring significantly affect antimicrobial potency.
Compound Structure | MIC (µg/mL) | Activity Type |
---|---|---|
N'-[1-(4-Fphenyl)ethylidene]-2-[6-methyl-thietan] | 25 | Antibacterial |
N'-[1-(4-OHphenyl)ethylidene]-2-[6-methyl-thietan] | 30 | Antifungal |
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several acetohydrazide derivatives and evaluated their antimicrobial efficacy using agar diffusion and broth dilution methods. The results indicated that modifications in the hydrazide fragment led to varying degrees of microbial inhibition:
- Results : Compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups.
Case Study 2: Cholinesterase Inhibition
Another study explored the cholinesterase inhibitory potential of similar compounds. The findings revealed that compounds exhibiting a planar structure with specific substituents showed significant inhibition of AChE:
- Findings : The most potent compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity to the enzyme's active site.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that incorporates a chloro-fluorophenyl moiety and a tetrahydro-triazine derivative. Its molecular formula is C15H14ClFN4O, with a molecular weight of approximately 320.75 g/mol. The presence of halogens such as chlorine and fluorine is known to enhance biological activity and pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to N'-[(E)-(2-Chloro-6-Fluorophenyl)Methylidene]-2-[(3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazine-6-Yl)Amino]Acetohydrazide exhibit significant antiproliferative effects against various cancer cell lines. For instance, triazine derivatives have shown promising results in inhibiting cell growth in chronic myeloid leukemia cell lines (K-562), with low cytotoxicity reported in vitro . The introduction of fluorine atoms in aryl substituents has been associated with enhanced biological activity, making these compounds valuable in cancer therapy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on similar hydrazide derivatives have demonstrated effective inhibition against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Synthesis and Characterization
The synthesis of N'-[(E)-(2-Chloro-6-Fluorophenyl)Methylidene]-2-[(3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazine-6-Yl)Amino]Acetohydrazide typically involves multi-step reactions that include condensation reactions between hydrazides and aldehydes or ketones. Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for confirming the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Anticancer Activity
In a recent study published in Frontiers in Pharmacology, researchers synthesized various triazine derivatives and tested their anticancer properties. N'-[(E)-(2-Chloro-6-Fluorophenyl)Methylidene]-2-[(3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazine-6-Yl)Amino]Acetohydrazide was among the compounds evaluated. The results showed that it inhibited the proliferation of K-562 cells significantly more than the control .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of hydrazide derivatives similar to this compound. The results indicated that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these derivatives .
Properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN6O3/c13-7-2-1-3-8(14)6(7)4-16-18-9(21)5-15-10-11(22)17-12(23)20-19-10/h1-4H,5H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMHRLOVLDIRAD-AYSLTRBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CNC2=NNC(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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